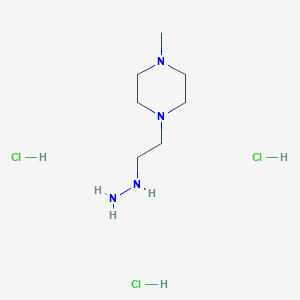
1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential applications in chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydrazine group attached to an ethyl chain, which is further connected to a piperazine ring substituted with a methyl group. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules.
Preparation Methods
The synthesis of 1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride typically involves the reaction of 4-methylpiperazine with ethylene oxide to form 1-(2-hydroxyethyl)-4-methylpiperazine. This intermediate is then reacted with hydrazine hydrate to yield 1-(2-Hydrazineylethyl)-4-methylpiperazine. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes and the induction of cell death in cancer cells. The compound may also interact with enzymes and receptors involved in various biological pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride can be compared with other similar compounds, such as:
1-(2-Hydrazineylethyl)piperidine trihydrochloride: Similar structure but with a piperidine ring instead of a piperazine ring.
4-(2-Hydrazinylethyl)pyridine: Contains a pyridine ring instead of a piperazine ring.
2-(2-Hydrazinylethyl)thiazole derivatives: Contains a thiazole ring and exhibits different biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H21Cl3N4 |
|---|---|
Molecular Weight |
267.6 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethylhydrazine;trihydrochloride |
InChI |
InChI=1S/C7H18N4.3ClH/c1-10-4-6-11(7-5-10)3-2-9-8;;;/h9H,2-8H2,1H3;3*1H |
InChI Key |
BIANCVGQEXBSPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCNN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
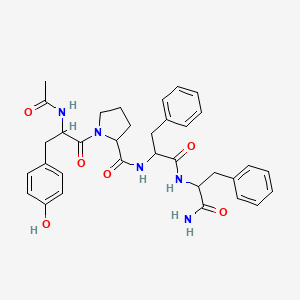
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)

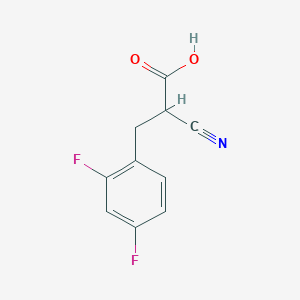

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
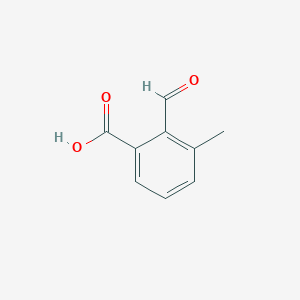
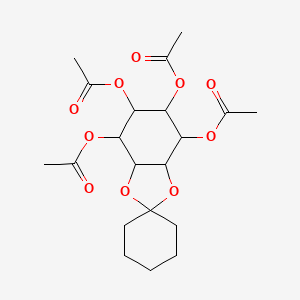
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
